molecular formula C8H8N2O5 B1433204 Methyl 6-methoxy-3-nitropicolinate CAS No. 1427195-24-1

Methyl 6-methoxy-3-nitropicolinate

Cat. No.: B1433204
CAS No.: 1427195-24-1
M. Wt: 212.16 g/mol
InChI Key: DZOBPIKCXDRAJO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Pyridine, an aromatic heterocycle isosteric with benzene (B151609), is a fundamental scaffold in drug discovery and development. nih.gov The nitrogen atom in the pyridine ring imparts distinct characteristics, such as increased polarity and the ability to act as a hydrogen bond acceptor, which significantly enhances the pharmacokinetic properties of drug candidates. bio-fount.com Consequently, pyridine derivatives are integral to numerous essential medicines, including kinase inhibitors like imatinib (B729) and antiviral agents such as atazanavir. bio-fount.com

The versatility of the pyridine ring allows for extensive functionalization, providing medicinal chemists with a powerful tool to explore vast chemical spaces and design molecules with high target selectivity. bio-fount.com Research has consistently shown that pyridine-based compounds exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. ambeed.com This broad spectrum of activity solidifies the pyridine scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the synthesis of novel compounds with potential therapeutic utility. bldpharm.comchemuniverse.com

Overview of the Nitropicolinate Scaffold in Chemical Synthesis and Biological Studies

Within the large family of pyridine derivatives, the nitropicolinate scaffold is of particular interest. This structure features a pyridine ring substituted with both a nitro group (NO₂) and a picolinate (B1231196) (methyl ester of a carboxylic acid) group. Aromatic nitro compounds are recognized as crucial intermediates in synthetic organic chemistry. researchgate.net The nitro group itself is a potent pharmacophore, a feature known to be responsible for a molecule's biological activity. nih.govresearchgate.net

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to various chemical transformations. This reactivity is often harnessed in multi-step syntheses. For instance, the nitro group can be readily reduced to an amino group, which then serves as a handle for further molecular elaboration. evitachem.com This synthetic utility makes nitropicolinates valuable precursors for constructing more complex, polyfunctional molecules.

From a biological standpoint, the nitro group is a key component in numerous bioactive molecules, contributing to a range of effects including antimicrobial and antineoplastic activities. nih.gov The mechanism often involves the in-cell reduction of the nitro group to generate reactive radical species that can induce cellular damage in target organisms or cells. nih.gov Therefore, the nitropicolinate scaffold represents a synthetically versatile platform for developing new chemical entities with potential applications in medicinal chemistry and agrochemical research. google.com

Research Rationale and Scope for Methyl 6-methoxy-3-nitropicolinate Investigations

The specific compound, this compound, is primarily investigated for its role as a specialized chemical intermediate. While detailed biological studies on the compound itself are not widely published, its structural components point to its utility as a building block for more complex target molecules. It is commercially available as a research chemical, indicating its use in synthetic chemistry endeavors. bldpharm.comchemuniverse.com

The research rationale for synthesizing and utilizing this compound can be inferred from studies on analogous structures. For example, related nitroquinoline derivatives, such as 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, have been identified as key intermediates in the synthesis of potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy. atlantis-press.comresearchgate.net The structural similarity suggests that this compound could serve as a precursor for novel quinoline-based or other heterocyclic systems with potential antitumor activity. The methoxy (B1213986) and nitro groups, along with the methyl ester, provide multiple reactive sites for chemists to exploit in the rational design and synthesis of new therapeutic agents.

The scope of investigations involving this compound is therefore focused on its chemical transformations and its incorporation into larger, more functionally complex molecules intended for biological screening and materials science applications.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1427195-24-1
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Appearance Not specified in literature
Melting Point Not available in public literature
Boiling Point Not available in public literature
Solubility Not specified in literature

This table contains data compiled from chemical vendor information. bio-fount.comchemuniverse.com

Spectroscopic Data Summary

Data TypeAvailability
¹H NMR Data available from commercial suppliers for structural confirmation.
LC-MS Data available from commercial suppliers for purity and identity verification.
HPLC Data available from commercial suppliers for purity analysis.

Spectroscopic data for this compound is used primarily for quality control and structural verification in synthetic research contexts. ambeed.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methoxy-3-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-6-4-3-5(10(12)13)7(9-6)8(11)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOBPIKCXDRAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Methoxy 3 Nitropicolinate

Influence of Methoxy (B1213986) and Nitro Substituents on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the greater electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq The presence of additional substituents, such as a methoxy and a nitro group, further modulates this reactivity.

Impact on Electrophilicity and Nucleophilic Aromatic Substitution (SNAr) Pathways

The combination of a nitro group and the pyridine nitrogen significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org The nitro group, a strong electron-withdrawing group, delocalizes negative charge, stabilizing the intermediate formed during nucleophilic attack (the Meisenheimer complex). nih.govmdpi.com This stabilization is crucial for the SNAr mechanism to proceed. wikipedia.orgmdpi.com

The electrophilicity of nitropyridines can be quantified and compared using various parameters. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the most electrophilic centers in substituted pyridines. researchgate.net For 2-methoxy-3-nitropyridine (B1295690), theoretical calculations confirmed that the C-2 carbon is the most electrophilic center. researchgate.net

Comparative Reactivity Studies with Analogous Halogenated Picolinates (e.g., Ethyl 6-chloro-3-nitropicolinate)

Comparative studies between methoxy-substituted and halogen-substituted nitropicolinates provide valuable insights into the role of the leaving group in SNAr reactions. Halogens are generally good leaving groups in SNAr reactions. wikipedia.org The reactivity of halogenated picolinates in SNAr reactions is well-established.

A study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrated that these compounds undergo SNAr reactions. researchgate.net This indicates that the methoxy group can indeed act as a leaving group in the presence of strong activating groups like the nitro substituent. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Hydrolysis Mechanisms of Picolinate (B1231196) Esters

The hydrolysis of picolinate esters, such as methyl 6-methoxy-3-nitropicolinate, can proceed through different mechanisms depending on the pH of the solution. These mechanisms involve the cleavage of the ester linkage to yield a carboxylic acid and an alcohol. ucalgary.ca

Acid-Catalyzed Hydrolysis Studies

Under acidic conditions, ester hydrolysis is a reversible process catalyzed by the protonation of the carbonyl oxygen. ucalgary.cawikipedia.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comchemistrysteps.com The mechanism, often referred to as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the formation of a tetrahedral intermediate. chemistnotes.comspcmc.ac.in Subsequent proton transfers lead to the elimination of the alcohol and regeneration of the acid catalyst. youtube.com

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, like the nitro group, can affect the basicity of the carbonyl oxygen and the stability of the tetrahedral intermediate.

Base-Catalyzed Hydrolysis (BAC2 Mechanism) Investigations

In the presence of a base, such as hydroxide (B78521) ions, ester hydrolysis occurs via a different pathway, commonly the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). chemistnotes.comspcmc.ac.inviu.ca This mechanism involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. ucalgary.ca The reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

Studies on the alkaline hydrolysis of methyl methoxypyridinecarboxylates have shown that the rates of hydrolysis are influenced by the electronic interactions between the methoxy group and the ring nitrogen. rsc.org For instance, methyl 6-methoxypicolinate hydrolyzes at approximately half the rate predicted by additive substituent effects, suggesting a significant electronic interaction. rsc.org The presence of a nitro group, as in this compound, would be expected to increase the rate of base-catalyzed hydrolysis by further increasing the electrophilicity of the carbonyl carbon.

Neutral Hydrolysis Pathways

Neutral hydrolysis of esters, which occurs in the absence of added acid or base, is generally a much slower process. viu.ca The nucleophile in this case is a water molecule, which is significantly weaker than a hydroxide ion. nih.gov The rate of neutral hydrolysis is highly dependent on the structure of the ester. viu.ca

For picolinate esters, the pyridine nitrogen can play a role in the hydrolysis mechanism. Studies on the hydrolysis of p-nitrophenyl picolinate have shown that it can be promoted by various species even at neutral pH. researchgate.net While specific studies on the neutral hydrolysis of this compound are not detailed in the provided results, the electronic nature of the substituents would still be a key factor. The electron-withdrawing nitro group would increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to attack by water.

The table below summarizes the general characteristics of the different hydrolysis mechanisms for esters.

Hydrolysis MechanismCatalyst/ReagentKey Features
Acid-Catalyzed (AAC2) Acid (e.g., H₂SO₄)Reversible; Protonation of carbonyl oxygen; Tetrahedral intermediate. ucalgary.cawikipedia.orgyoutube.comchemistnotes.comspcmc.ac.in
Base-Catalyzed (BAC2) Base (e.g., NaOH)Irreversible; Nucleophilic attack by hydroxide; Tetrahedral intermediate; Forms carboxylate salt. ucalgary.cachemistrysteps.comchemistnotes.comspcmc.ac.inviu.ca
Neutral WaterGenerally slow; Nucleophilic attack by water; Rate is structure-dependent. viu.canih.govresearchgate.net

Reduction Chemistry of the Nitro Group in Picolinates

The reduction of the nitro group on the picolinate ring is a pivotal transformation, leading to the corresponding amine, a versatile intermediate for further synthesis. The conversion of a nitro group to an amine dramatically alters the electronic properties of the molecule, shifting from an electron-withdrawing nitro group to an electron-donating amino group. This change significantly influences the reactivity of the aromatic ring.

A variety of reducing agents and conditions can be employed for the reduction of nitroarenes, and these are applicable to nitropicolinates like this compound. Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method is widely used for its efficiency and clean reaction profiles. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. For the reduction of a related compound, dinitrophenol, catalytic hydrogenation is an effective method to selectively reduce one nitro group to an amino group.

Chemical Reduction: A range of chemical reagents can also achieve the reduction of nitro groups. These include metals in acidic media, such as iron in acetic acid, and salts like tin(II) chloride. Sodium hydrosulfite is another common reagent for this transformation. The choice of reductant can sometimes allow for selective reduction in the presence of other functional groups.

The general transformation for the reduction of the nitro group in this compound to Methyl 3-amino-6-methoxypicolinate is depicted below:

Starting Material: this compound

Product: Methyl 3-amino-6-methoxypicolinate

Reagents: H₂, Catalyst (e.g., Pd/C) or Chemical Reductant (e.g., Fe/CH₃COOH)

Reaction Type Reagents Product
Catalytic HydrogenationH₂, Pd/CMethyl 3-amino-6-methoxypicolinate
Chemical ReductionFe, CH₃COOHMethyl 3-amino-6-methoxypicolinate
Chemical ReductionSnCl₂, HClMethyl 3-amino-6-methoxypicolinate

Investigations into Alkylation and Other Functionalization Reactions

The pyridine ring of this compound, once the nitro group is reduced to an amine, becomes activated towards electrophilic substitution. However, direct functionalization of the nitropicolinate itself, particularly alkylation, presents a more complex challenge.

Research into the alkylation of related pyridine systems, such as 2-substituted-(6-methyl-2-pyridyl)methyllithium species, provides insights into the potential reactivity of picolinate derivatives. The acidity of the α-position of a picoline is significantly increased by substitution, facilitating lithiation and subsequent reaction with electrophiles like epoxides. However, the reactivity of the resulting anion can be sensitive to the nature of the substituent and the electrophile.

For this compound, direct alkylation on the pyridine ring is not a commonly reported transformation. Functionalization typically proceeds through modification of the existing substituents. For instance, the methoxy group could potentially undergo O-dealkylation to a hydroxyl group, which can then be re-alkylated. However, such transformations would need to be compatible with the nitro and ester functionalities present in the molecule.

More commonly, the nitro group is first reduced to an amine, which can then undergo a wide range of functionalization reactions, including:

N-Alkylation: The resulting amino group can be alkylated using alkyl halides or other electrophilic alkylating agents.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, such as halogens, hydroxyl, and cyano groups, through Sandmeyer or related reactions.

Applications of Methyl 6 Methoxy 3 Nitropicolinate in Advanced Organic Synthesis

Role as a Building Block in the Synthesis of More Complex Organic Molecules

The structural arrangement of Methyl 6-methoxy-3-nitropicolinate provides multiple reactive sites, rendering it a versatile starting material for the elaboration of more intricate molecules. The pyridine (B92270) ring itself is a common scaffold in numerous biologically active compounds. researchgate.netnih.govnih.gov The substituents on the ring each offer distinct handles for chemical modification.

The nitro group is a key functionality that can undergo a variety of transformations. Most notably, it can be readily reduced to an amino group. This conversion is a gateway to a vast array of further derivatizations, such as the formation of amides, sulfonamides, or the introduction of other nitrogen-containing heterocycles. The resulting aminopicolinate can be a crucial intermediate in the synthesis of fused heterocyclic systems.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This allows for the extension of the molecular framework and the introduction of diverse side chains. Alternatively, the ester can be reduced to a primary alcohol, providing another point for functionalization.

The methoxy (B1213986) group, being an electron-donating group, can influence the regioselectivity of certain reactions on the pyridine ring. It can also be a target for demethylation to reveal a hydroxyl group, which can then be used for further synthetic manipulations.

The interplay of these functional groups allows for a stepwise and controlled construction of complex target molecules. The reactivity of each group can be selectively addressed by choosing appropriate reaction conditions, making this compound a strategic linchpin in multi-step synthetic sequences.

Table 1: Key Functional Group Transformations of this compound

Functional GroupTransformationReagents and ConditionsResulting Functional Group
Nitro Group (-NO₂)ReductionH₂, Pd/C; Fe, HCl; SnCl₂, HClAmino Group (-NH₂)
Methyl Ester (-COOCH₃)HydrolysisLiOH, H₂O/THFCarboxylic Acid (-COOH)
Methyl Ester (-COOCH₃)ReductionLiAlH₄, THFHydroxymethyl Group (-CH₂OH)
Methoxy Group (-OCH₃)DemethylationBBr₃, CH₂Cl₂Hydroxyl Group (-OH)

Utility in Constructing Pharmaceutical Intermediates and Scaffolds

Pyridine and its derivatives are fundamental components in a vast number of pharmaceutical agents due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.netnih.govnih.gov Nitropyridines, in particular, serve as crucial precursors in the synthesis of a wide range of bioactive molecules. nih.gov While direct synthesis examples for specific drugs using this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous medicinally important compounds.

The 6-methoxy-3-aminopicolinate core, accessible through the reduction of this compound, is a key scaffold. This scaffold is found in various kinase inhibitors and other targeted therapies. For instance, the synthesis of certain quinoline-based inhibitors, which are relevant in cancer research, often involves intermediates with a similar substitution pattern on an aromatic ring. researchgate.netatlantis-press.com A related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been identified as a key intermediate for the synthesis of PI3K/mTOR inhibitors, highlighting the importance of the nitro-methoxy-heterocycle framework in developing anti-cancer agents. researchgate.netatlantis-press.com

Furthermore, the synthesis of complex drugs like Gefitinib, an EGFR inhibitor used in cancer treatment, involves the nitration of a methoxy-substituted aromatic ring as a crucial step to introduce a nitrogen functionality that is later transformed. mdpi.com This underscores the strategic importance of nitro-aromatic intermediates in the construction of such pharmaceuticals. The functional group handles on this compound allow for its incorporation into larger, more complex drug-like molecules through various coupling reactions.

Table 2: Potential Pharmaceutical Scaffolds Derivable from this compound

Starting MaterialKey Transformation(s)Resulting ScaffoldPotential Therapeutic Area
This compound1. Reduction of nitro group2. Cyclization reactionsFused Pyridopyrazines, PyridotriazinesOncology, Infectious Diseases
This compound1. Hydrolysis of ester2. Amide coupling with bioactive aminesSubstituted Picolinamide DerivativesVarious
This compound1. Reduction of nitro group2. Buchwald-Hartwig aminationN-Aryl-6-methoxypicolinamide DerivativesKinase Inhibition

Applications in the Development of Agrochemicals and Specialty Chemicals

The pyridine ring is a prominent feature in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The unique electronic properties and biological activity associated with the pyridine nucleus make it a privileged scaffold in the design of new crop protection agents. Nitropyridine derivatives are often used as starting materials in the synthesis of these agrochemicals. nih.govresearchgate.net

For example, the neonicotinoid class of insecticides, some of the most widely used insecticides globally, feature a chloropyridine core. The synthesis of such compounds often starts from substituted pyridines. The functional groups present in this compound make it a potential precursor for novel agrochemical candidates. The nitro group can be transformed into an amino group, which can then be further functionalized to introduce toxophores or moieties that enhance systemic movement in plants.

In the realm of specialty chemicals, substituted pyridines are utilized in the synthesis of dyes, ligands for catalysis, and materials with specific electronic or optical properties. nih.gov The combination of electron-donating and electron-withdrawing groups in this compound can lead to interesting photophysical properties, making its derivatives potential candidates for applications in materials science.

Potential in Heterocyclic Compound Synthesis for Diverse Research Areas

The construction of novel heterocyclic systems is a cornerstone of modern organic and medicinal chemistry. This compound is a versatile platform for the synthesis of a variety of heterocyclic compounds. The 3-amino-6-methoxypicolinate derivative, obtained via reduction of the nitro group, is a particularly useful intermediate for building fused ring systems.

For instance, condensation of the 3-amino group with α-dicarbonyl compounds can lead to the formation of pyridopyrazines. Similarly, reaction with other bifunctional reagents can yield a range of other fused heterocycles like pyridotriazines or imidazopyridines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

The presence of the methoxy and ester groups allows for further diversification of these heterocyclic systems, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The ability to readily access a variety of complex heterocyclic structures from a single, well-defined starting material like this compound is highly valuable in drug discovery and chemical biology research. The development of multicomponent reactions involving nitropyridine derivatives further expands the scope of accessible molecular complexity. scielo.org.co

Exploration of Biological Activities and Pharmacological Relevance of Nitropicolinate Derivatives

Antimicrobial Activity Investigations of Related Picolinate (B1231196) Esters

Picolinate esters, as derivatives of picolinic acid, have been a subject of interest for their potential as antimicrobial agents. Picolinic acid itself, a catabolite of L-tryptophan, along with its salts, has demonstrated notable antimicrobial effects. researchgate.netnih.gov This inherent activity provides a strong rationale for the synthesis and investigation of various ester derivatives, including nitropicolinates, to explore enhanced or broadened antimicrobial profiles.

The antimicrobial efficacy of compounds is quantitatively measured by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a bacterium. idexx.dk Studies on various heterocyclic compounds chemically related to picolinate esters have demonstrated significant antimicrobial potential against a range of clinically relevant bacteria. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share a pyridine-based core structure, have shown potent activity against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 0.25 µg/mL, surpassing the efficacy of the established antibiotic linezolid. researchgate.net Similarly, certain carbazole (B46965) derivatives have shown effectiveness against Gram-positive strains with MIC values in the range of 30-50 µg/mL. nih.gov

The following table summarizes the in vitro efficacy of various heterocyclic derivatives against selected bacterial strains, providing a comparative view of their antimicrobial potency.

Compound TypeBacterial StrainReported MIC (µg/mL)Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (Compound 7j)Gram-positive bacteria (unspecified)0.25 researchgate.net
4-(4-(Benzylamino)butoxy)-9H-carbazole derivativeS. aureus ATCC 2921330 nih.gov
4-(4-(Benzylamino)butoxy)-9H-carbazole derivativeS. aureus ATCC 635830 nih.gov
4-(4-(Benzylamino)butoxy)-9H-carbazole derivativeS. pyogenes ATCC 1961540 nih.gov
4-(4-(Benzylamino)butoxy)-9H-carbazole derivativeS. epidermidis ATCC 1222850 nih.gov
Albendazole derivative (Compound SK4)Bacillus subtilis6.25 researchgate.net
Albendazole derivative (Compound SK4)Staphylococcus aureus6.25 researchgate.net
Albendazole derivative (Compound SK4)Pseudomonas aeruginosa6.25 researchgate.net
Albendazole derivative (Compound SK4)Escherichia coli6.25 researchgate.net

The antimicrobial mechanisms of nitropicolinate derivatives are likely multifaceted, stemming from the functionalities of both the picolinate core and the nitro group. The presence of a nitroaromatic group is a key feature in many established antimicrobial agents. A widely accepted mechanism for such compounds involves the intracellular reduction of the nitro group. This process, often utilizing cellular reducing agents like NADH or NADPH, generates highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species. These intermediates can covalently bind to and damage critical biomolecules like DNA, leading to nuclear damage and ultimately cell death.

Furthermore, some antimicrobial agents function by disrupting the bacterial cell membrane's integrity by binding to its components, which alters membrane permeability and disrupts the cell's osmotic balance, causing leakage of essential cellular contents and cell death. Another common mechanism is the inhibition of cell wall synthesis, a target unique to bacteria and not present in human cells, making it a highly selective mode of action.

Enzyme inhibition is another critical pathway. For instance, some compounds target enzymes essential for bacterial survival, such as those involved in folic acid synthesis, a pathway vital for producing the nucleic acids needed for DNA replication. By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. In the context of nitropicolinates, the nitro group's strong electron-withdrawing properties could also play a role in modulating enzyme activity or receptor binding, beyond its reduction to toxic intermediates. For example, mechanistic studies on some nitro-containing anticancer agents have shown they can act as inhibitors of crucial enzymes like potassium (K+) channels in cancer models. nih.gov

Anticancer Activity Research for Picolinate Analogs

The search for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, including those related to picolinic acid. The ability of compounds to control cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways are hallmarks of effective anticancer therapeutics.

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest and promoting apoptosis. The cell cycle is a series of events that leads to cell division and replication. Inducing arrest at specific phases, such as G1 or G2/M, prevents cancer cells from progressing through the cycle and dividing.

Numerous studies have shown that various chemical compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For example, the CDK7 inhibitor BS-181 has been shown to cause G1 cell cycle arrest and induce apoptosis in leukemia cells. nih.gov Similarly, Picropodophyllotoxin induces G1 arrest and apoptosis in colorectal cancer cells. researchgate.net This induction of apoptosis is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, frequently involving the activation of a cascade of enzymes called caspases. The ability of related picolinate analogs to trigger these events is a key area of research. For instance, certain 3-nitroaryl-1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, with IC50 values in the low-micromolar range, indicating a strong potential for inducing cell death. nih.gov

The p53 tumor suppressor protein is a critical regulator of cellular processes, often called the "guardian of the genome." nih.gov In response to cellular stress, such as DNA damage, p53 can activate the transcription of genes that lead to either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe. nih.gov The p53 pathway is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention.

The activity of p53 is tightly controlled by its negative regulator, MDM2, an E3 ligase that targets p53 for degradation. nih.gov One major anticancer strategy is to disrupt the p53-MDM2 interaction, thereby stabilizing and activating p53 to restore its tumor-suppressive functions. Various natural and synthetic compounds have been identified that can modulate this pathway. They may act by inhibiting MDM2 expression, preventing the physical binding of p53 to MDM2, or inhibiting the E3 ligase activity of MDM2. Given the central role of this pathway, it is plausible that nitropicolinate analogs could exert anticancer effects by modulating p53 or its regulators, leading to increased apoptosis or cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR) Studies for Nitropicolinates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For nitropicolinates and related nitroaromatic compounds, SAR studies focus on how modifications to the molecule's scaffold affect its efficacy and selectivity.

Key structural features that influence the activity of nitroaromatic compounds include the position and electronic nature of substituents on the aromatic ring. The presence of the nitro (NO2) group itself is often essential for the biological activity of many such compounds. For example, in a study of certain pyrazolyl-isoxazoles, the nitroso (NO) group was found to be crucial for their antifungal activity. The electron-withdrawing properties of the nitro group can significantly alter the molecule's reactivity and its ability to interact with biological targets.

Furthermore, the lipophilicity of the molecule, which can be adjusted by adding or changing substituent groups, plays a decisive role in its ability to cross cell membranes and reach its intracellular target. The size and steric bulk of substituents can also impact how the molecule fits into the active site of an enzyme or a receptor pocket. For nitropicolinates, SAR studies would systematically evaluate how changes to the substituents on the pyridine (B92270) ring, the nature of the ester group, and the position of the nitro group affect its antimicrobial and anticancer properties, guiding the design of more potent and selective therapeutic agents.

Importance of the Nitro Group for Biological Efficacy

The nitro group (–NO2) is a critical functional group in the design of bioactive molecules, significantly influencing their electronic properties and, consequently, their interaction with biological targets. nih.gov As a potent electron-withdrawing group, it deactivates aromatic rings through resonance, altering the molecule's polarity and electronic distribution. nih.govnih.gov This modification can enhance interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to their inhibition. nih.gov

The biological efficacy of nitro compounds is often linked to their ability to undergo metabolic reduction in biological systems, which can produce reactive intermediates. nih.gov This process is central to the mechanism of action for many nitro-aromatic drugs. For instance, the reduction of the nitro group can generate toxic intermediates like nitroso and superoxide (B77818) species, which may then covalently bind to DNA, causing cellular damage and death. nih.gov This mechanism is a key feature of the antimicrobial activity observed in many nitro-containing pharmaceuticals. nih.gov

Consequently, the nitro group can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a group responsible for toxic effects). researchgate.net Its presence is essential for the activity of a wide range of therapeutics, including antibacterial, antiviral, anticancer, and antiprotozoal agents. nih.govnih.gov For example, the presence of a nitro group at the C-5 position of the furan (B31954) ring is considered essential for the antibacterial action of nitrofurans. nih.gov The challenge in drug development lies in optimizing the molecular structure to harness the therapeutic benefits of the nitro group while minimizing its potential toxicity. researchgate.net

Effects of Ester Moiety Variations (e.g., Methyl vs. Ethyl Esters) on Biological Profiles

Alteration of the ester group can influence several pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and receptor affinity. For example, in the context of cholinergic drugs, replacing the methyl group of an acetyl ester with larger alkyl groups, such as ethyl, can lead to inactive compounds. pharmacy180.com This highlights the sensitivity of receptor binding pockets to the size and nature of the ester group. pharmacy180.com

Furthermore, research on other pharmacologically active substances shows clear differences between methyl and ethyl esters.

Benzodiazepines : In certain 1,4-benzodiazepin-2-one derivatives, the presence of a methyl group at a key position enhances the drug's activity, whereas an ethyl substituent at the same position reduces its effect. nih.gov

Palmitate Esters : Studies comparing methyl palmitate and ethyl palmitate have shown that both possess anti-inflammatory properties, demonstrating their effectiveness in various experimental models. researchgate.net

These examples underscore a general principle in medicinal chemistry: even a seemingly minor modification, like changing a methyl ester to an ethyl ester, can significantly alter a compound's biological activity. This variation can affect how the molecule fits into a target receptor or how it is processed by metabolic enzymes, thereby changing its efficacy and therapeutic profile.

Substituent Effects on Pyridine Ring for Target Affinity and Specificity

The pyridine ring is a fundamental scaffold in medicinal chemistry, and the nature and position of its substituents are pivotal in defining a compound's interaction with biological targets. researchgate.net Substitutions on the pyridine ring can modulate a molecule's physicochemical properties, such as basicity, water solubility, and hydrogen bonding capacity, which in turn affects its pharmacokinetic profile and target affinity.

The electronic properties of substituents on the pyridine ring are particularly important. The introduction of different functional groups can alter the electron distribution across the ring, influencing how the molecule binds to its biological target. Studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, for instance, have revealed a direct correlation between the spatial arrangement of the pyridine fragment relative to the benzothiazine core and the resulting analgesic and anti-inflammatory activity. mdpi.com This demonstrates that the geometry and electronic nature of the substituted pyridine ring are crucial for specific biological outcomes. mdpi.com

The position of the substituent is also critical. The relative placement of functional groups can lead to significant differences in biological activity. This principle is fundamental to achieving target affinity and specificity, as the precise orientation of key interacting groups dictates the strength and selectivity of the binding to a receptor or enzyme. researchgate.net

Investigational Therapeutic Applications and Drug Development Potential of Nitropicolinate Derivatives

The chemical structure of Methyl 6-methoxy-3-nitropicolinate, which combines a substituted pyridine ring with a nitro group, suggests a broad range of potential therapeutic applications. The diverse biological activities associated with both nitro compounds and pyridine derivatives provide a strong basis for exploring the pharmacological relevance of this class of molecules. nih.gov

Nitro-containing compounds are known to exhibit a wide spectrum of activities, including:

Antineoplastic nih.govresearchgate.net

Antibacterial and Antimicrobial nih.govresearchgate.net

Antihypertensive nih.govresearchgate.net

Antiparasitic nih.govresearchgate.net

Anti-inflammatory nih.gov

Vasodilatory nih.gov

Similarly, pyridine derivatives are integral to numerous pharmaceuticals with varied therapeutic uses, acting as antibacterial, antiviral, antioxidant, and anti-inflammatory agents. The pyridine ring often plays a key role in the pharmacokinetic properties of these drugs.

Given these precedents, nitropicolinate derivatives represent a promising area for drug discovery and development. The combination of the nitro group's reactivity and the pyridine scaffold's versatile binding capabilities could lead to novel therapeutic agents. For example, related compounds like 2,3-diamino-6-methoxypyridine (B1587572) are used in the synthesis of imidazole (B134444) derivatives, which themselves are an important class of bioactive compounds. google.com The development of nitropicolinate derivatives could therefore yield new molecules with potential efficacy in oncology, infectious diseases, and inflammatory conditions, among other areas.

Future Research Directions and Methodological Considerations

Addressing Data Gaps in Experimental Validation

While the synthesis of related compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been documented, there is a noticeable lack of comprehensive experimental data for Methyl 6-methoxy-3-nitropicolinate itself. atlantis-press.comresearchgate.netatlantis-press.com Future research must prioritize the experimental determination and validation of its fundamental physicochemical properties. A comprehensive profile, including but not limited to melting point, boiling point, solubility in various solvents, and partition coefficient, is essential for its application in any field. Furthermore, a thorough investigation into its thermal stability and degradation pathways is crucial for establishing safe handling and storage protocols.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

The definitive structural confirmation and purity assessment of this compound and its subsequent derivatives will rely on the application of advanced spectroscopic and analytical methods. Techniques such as one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. jchps.comresearchgate.netslideshare.net High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition and identifying potential impurities. jchps.comresearchgate.net

For monitoring the synthesis and subsequent reactions of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the conversion of functional groups. spectroscopyonline.comresearchgate.net Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), will be essential for separating and quantifying the components of reaction mixtures, ensuring the purity of the final products. cdc.govresearchgate.net The development of robust analytical methods is a prerequisite for reproducible research and any potential future applications.

Computational Chemistry Approaches for Predicting Reactivity, Stability, and Biological Interactions

Computational chemistry offers a powerful and efficient means to predict the properties of this compound and to guide the design of new derivatives. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties, complementing experimental data. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their potential biological activities. chemrevlett.comresearchgate.netmdpi.comcncb.ac.cn These models can predict the inhibitory activities of new compounds and provide insights for structural modifications that may lead to more active compounds. researchgate.net Molecular docking simulations can be utilized to predict the binding affinity and interaction modes of these compounds with specific biological targets, offering a virtual screening tool to identify promising candidates for further experimental investigation. chemrevlett.comnih.gov Such in silico studies can significantly accelerate the discovery process and reduce the reliance on extensive and costly experimental screening.

Design and Synthesis of New Derivatives with Enhanced Specificity or Modified Reactivity

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, and the functional groups of this compound offer multiple points for modification to create new derivatives with potentially enhanced properties. nih.gov The nitro group, for instance, can be reduced to an amino group, which can then be further functionalized to introduce a wide variety of substituents. nih.gov The methoxy (B1213986) group and the methyl ester can also be modified to alter the compound's solubility, lipophilicity, and steric profile. nih.gov

The design of new derivatives should be guided by the insights gained from computational modeling and a thorough understanding of structure-activity relationships. researchgate.netmdpi.com The synthesis of these new compounds will require the development of versatile and efficient synthetic methodologies. mdpi.comorgsyn.orgnih.govresearchgate.net

Comprehensive In Vitro and In Vivo Biological Evaluation of this compound Derivatives

A thorough biological evaluation is essential to uncover the potential therapeutic applications of this compound and its derivatives. This should begin with a broad range of in vitro assays to screen for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Promising compounds identified in vitro should then be subjected to more detailed mechanistic studies to elucidate their mode of action. This may involve identifying specific cellular targets and pathways. Subsequently, in vivo studies in appropriate animal models will be necessary to assess the efficacy, and pharmacokinetic properties of the most promising candidates. nih.govresearchgate.net This comprehensive biological evaluation will be crucial in determining the translational potential of these novel compounds.

Q & A

Q. What are the recommended safety protocols for handling methyl 6-methoxy-3-nitropicolinate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant safety goggles, chemical-resistant gloves (e.g., nitrile), and full-body protective clothing to minimize skin contact .
  • Ventilation: Use fume hoods to avoid inhalation. If aerosol generation is likely, employ a NIOSH-certified N100/P3 respirator as a secondary measure .
  • Containment: Avoid drainage disposal; collect waste in sealed containers labeled as hazardous. Consult local regulations for disposal through authorized agencies .

Q. How can this compound be characterized for purity and structural confirmation?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities.
  • Spectroscopy: Confirm structure via 1^1H/13^13C NMR (e.g., nitro group at δ ~8.5 ppm in 1^1H NMR) and FT-IR (C=O stretch ~1700 cm1^{-1}) .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z 213.1 (theoretical: 212.16 g/mol) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Experimental Design:
    • Substrate Preparation: Dissolve the compound in anhydrous DMF under nitrogen.
    • Nucleophile Screening: Test with amines (e.g., benzylamine) or thiols at varying temperatures (25–80°C).
    • Kinetic Analysis: Monitor reaction progress via TLC or LC-MS. The nitro group’s electron-withdrawing effect may activate the pyridine ring but sterically hinder substitution at the 3-position.
  • Contradiction Note: While nitro groups typically enhance electrophilicity, steric effects from the methoxy group at C6 could reduce reactivity. Compare results with analogous 3-nitro picolinates lacking the methoxy substituent .

Q. What are the potential decomposition pathways of this compound under thermal or acidic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples from 25–300°C at 10°C/min under nitrogen. Observe mass loss events correlating with CO/CO2_2 release (indicative of ester or nitro group decomposition) .
  • Acidic Hydrolysis: Reflux in 1M HCl and analyze products via GC-MS. Expected products include 6-methoxy-3-nitropicolinic acid (via ester hydrolysis) and potential nitro reduction byproducts (e.g., amines under strong reducing conditions) .

Q. How can researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, DMF, THF, and dichloromethane. Note discrepancies between suppliers or batch variations.
  • Standardization: Use a nephelometer to quantify turbidity in saturated solutions. Report results with temperature (±0.1°C) and solvent purity (e.g., HPLC-grade vs. technical grade) .
  • Contradiction Resolution: Publish raw data (e.g., mg/mL in each solvent) to establish a reference dataset for the community.

Safety and Stability Contradictions

Q. Why is there limited toxicological data for this compound, and how should researchers mitigate risks?

Methodological Answer:

  • Risk Mitigation:
    • In Vivo/In Vitro Testing: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in collaboration with certified labs.
    • Precautionary Principle: Treat the compound as a potential sensitizer until data is available. Use secondary containment for all experiments .
  • Data Gap Note: The absence of EPA/IARC classifications necessitates conservative handling, especially in prolonged exposure scenarios .

Q. How should researchers reconcile the compound’s stability claims with its potential reactivity with oxidizers?

Methodological Answer:

  • Reactivity Testing: Perform DSC (Differential Scanning Calorimetry) to identify exothermic peaks when mixed with KMnO4_4 or H2_2O2_2.
  • Protocol Adjustment: Store separately from oxidizing agents and validate compatibility before designing reaction matrices .

Analytical Method Development

Q. What chromatographic methods are optimal for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-DAD Method:
    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
    • Mobile Phase: 60:40 acetonitrile/0.1% formic acid in water.
    • Flow Rate: 1.0 mL/min. Retention time: ~6.2 min.
  • Validation: Assess linearity (R2^2 >0.995), LOD (≤0.1 µg/mL), and recovery (>95%) using spiked samples .

Q. How can NMR spectroscopy resolve ambiguities in the regiochemistry of this compound derivatives?

Methodological Answer:

  • NOESY Experiments: Detect spatial proximity between methoxy protons (δ ~3.9 ppm) and adjacent pyridine protons to confirm substitution patterns.
  • 15^{15}N NMR: Identify nitro group chemical shifts (typically δ ~−20 to −50 ppm) to distinguish from other electron-withdrawing groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.